

A Guide to Quantum Chemical Calculations for Triphenoxyvinylsilane

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Compound of Interest

Compound Name: *Triphenoxyvinylsilane*

Cat. No.: *B103467*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of **Triphenoxyvinylsilane**. While specific experimental data for this molecule is not extensively published, this document outlines a robust computational protocol using Density Functional Theory (DFT), presenting illustrative data and workflows applicable to this and similar organosilicon compounds.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools that allow for the detailed investigation of the electronic structure and properties of molecules.^{[1][2]} These methods solve the Schrödinger equation, or approximations of it, to provide insights into molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms.^{[1][3]} For a molecule like **Triphenoxyvinylsilane**, these calculations can elucidate its three-dimensional structure, stability, and reactivity, which are crucial parameters in materials science and drug development.

Density Functional Theory (DFT) is a widely used quantum chemical method due to its favorable balance of accuracy and computational cost.^{[4][5]} DFT calculations are used to determine the electronic structure of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction.^[5]

Computational Methodology: A Detailed Protocol

A typical workflow for performing quantum chemical calculations on a molecule like **Triphenoxyvinylsilane** involves several key steps, from building the initial structure to analyzing the computed properties.[6][7]

Experimental Protocol

- Molecular Structure Creation: The initial 3D structure of **Triphenoxyvinylsilane** is constructed using molecular modeling software such as Avogadro, GaussView, or ChemDoodle.[8][9] The atoms are connected with the appropriate bond types to create a plausible initial geometry.
- Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation.[5] This is a critical step as most molecular properties are dependent on the geometry.
 - Theory: Density Functional Theory (DFT).
 - Functional: A hybrid functional such as B3LYP is a common starting point for organic and organosilicon molecules. For silicon-containing compounds, functionals like PBE have also been shown to perform well.[10][11]
 - Basis Set: A Pople-style basis set like 6-31G(d,p) is often sufficient for initial optimizations. For more accurate results, a larger basis set such as 6-311+G(2d,p) or a Dunning-style basis set like cc-pVTZ can be employed.[12] For heavier atoms like silicon, effective core potentials (ECPs) such as LANL2DZ can be used, although all-electron basis sets are generally preferred for higher accuracy if computationally feasible.
- Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.[13][14] This calculation serves two primary purposes:
 - Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[13] The presence of one imaginary frequency indicates a transition state.[13]

- Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their intensities can be compared with experimental spectroscopic data to validate the computational model.[13][15]
- Electronic Property Calculation: With the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties. This may involve a higher level of theory or a larger basis set for improved accuracy. Key properties include:
 - Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.[4][16] The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and electronic excitability.[4][16]
 - Mulliken Atomic Charges: These calculations provide an estimate of the partial charge distribution on each atom in the molecule, offering insights into its polarity and potential for electrostatic interactions.
 - Dipole Moment: The total dipole moment of the molecule is calculated, which is another measure of its overall polarity.

Illustrative Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above for **Triphenoxyvinylsilane**. Note: This data is illustrative and not from actual calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Value |
|----------------|------------|--------|
| Bond Length | Si-O | 1.65 Å |
| Si-C (vinyl) | | 1.88 Å |
| C=C (vinyl) | | 1.34 Å |
| O-C (phenyl) | | 1.38 Å |
| Bond Angle | O-Si-O | 109.5° |
| O-Si-C (vinyl) | | 109.5° |
| Si-C=C | | 121.0° |
| Dihedral Angle | O-Si-C-C | 180.0° |

Table 2: Calculated Vibrational Frequencies (Illustrative)

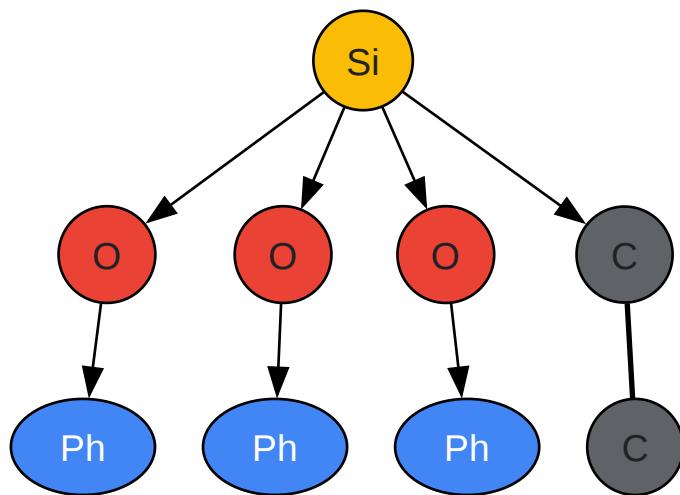
| Mode | Frequency (cm ⁻¹) | Intensity (km/mol) | Assignment |
|------|-------------------------------|--------------------|---------------------------------|
| 1 | 3050 | 25.5 | C-H stretch (phenyl) |
| 2 | 1620 | 45.2 | C=C stretch (vinyl) |
| 3 | 1250 | 80.1 | Si-O stretch |
| 4 | 980 | 65.7 | Si-C stretch |
| 5 | 750 | 50.3 | C-H bend (phenyl, out-of-plane) |

Table 3: Electronic Properties (Illustrative)

| Property | Value |
|-----------------------|-----------|
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Total Dipole Moment | 1.5 Debye |
| Mulliken Charge on Si | +1.2 e |
| Mulliken Charge on O | -0.8 e |

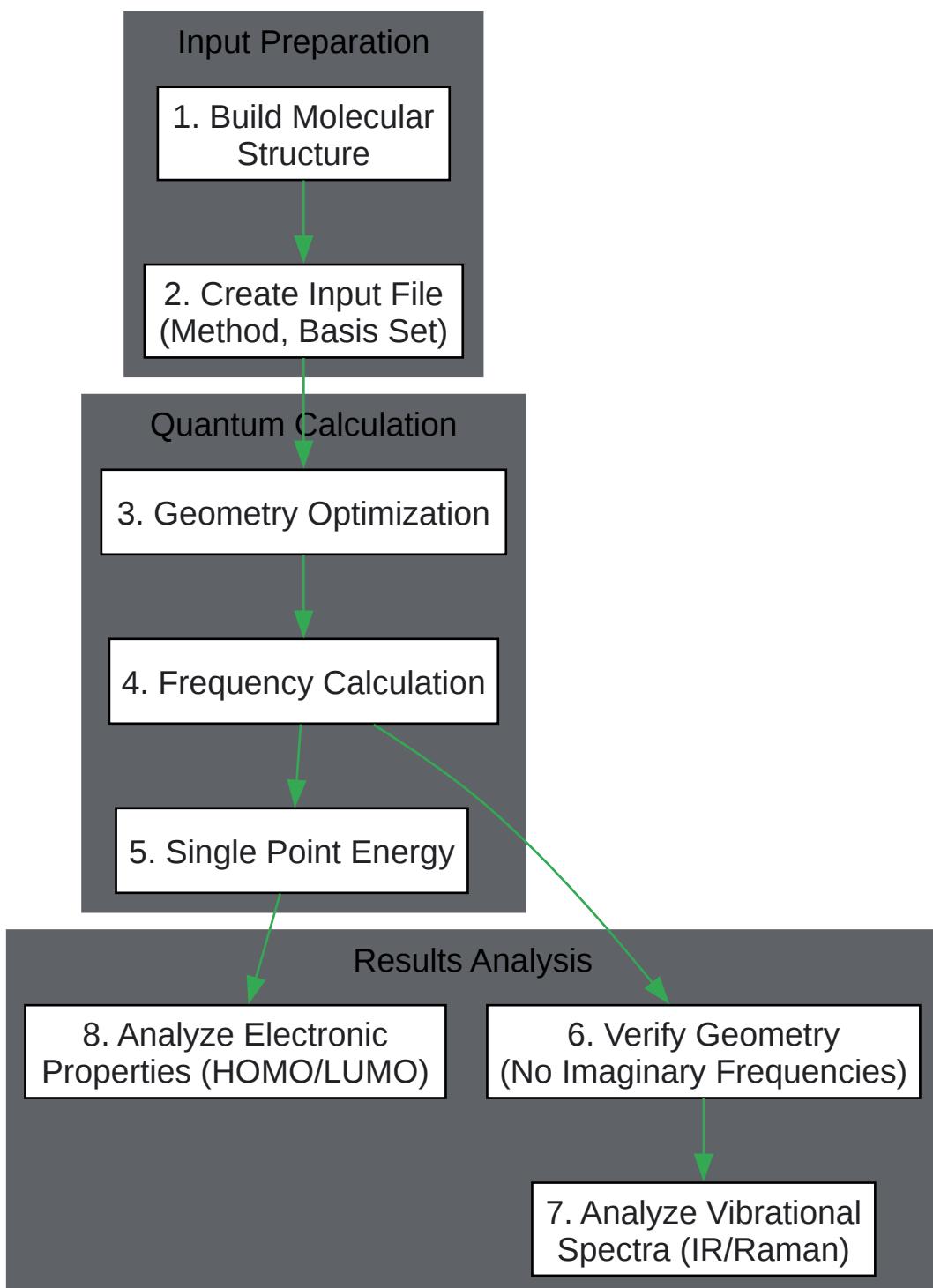
Visualization of Key Concepts

Visual representations are essential for understanding the outputs of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate the molecular structure of **Triphenoxyvinylsilane** and the general workflow of the calculations.



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Caption: Molecular structure of **Triphenoxyvinylsilane**.



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Caption: General workflow for quantum chemical calculations.

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